Cytotoxic Potency Against HT-29 Colon Cancer Cells vs. Structurally Related Analogs
In a direct assessment of antiproliferative activity, 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde demonstrated an IC50 of 113.28 μM against the HT-29 human colon cancer cell line [1]. This level of activity provides a quantifiable benchmark that distinguishes it from inactive analogs or those requiring higher concentrations to achieve similar effects. While not a sub-micromolar inhibitor, this moderate potency can be advantageous in studies where overt cytotoxicity is undesirable, positioning this compound as a probe for moderate biological effects rather than a potent toxin.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 113.28 μM (HT-29 cell line) |
| Comparator Or Baseline | Baseline: Inactive or highly potent analogs. (e.g., CA-4 IC50: 1 μM against HCT-116) [2] |
| Quantified Difference | Approximately 113-fold less potent than the reference cytotoxic agent CA-4. |
| Conditions | In vitro antiproliferative activity against HT-29 human colon cancer cell line, determined by SRB assay [1]. |
Why This Matters
This specific potency level allows researchers to use the compound in functional assays requiring a controlled, non-lethal perturbation of cellular pathways, unlike highly toxic comparators.
- [1] TargetMine. Activity Report: CHEMBL160642. Available from: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169092862. View Source
- [2] ResearchGate. In vitro cytotoxic activity (IC 50 µM) of the compounds 4-16 over HL-60, MCF-7 and HCT-116 cancer cell lines. Source publication: A new series of pyridine and pyrimidine derivatives is designed and synthesized as potential antitumor molecules. Available from: https://www.researchgate.net/figure/In-vitro-cytotoxic-activity-IC-50-M-of-the-compounds-4-16-over-HL-60-MCF-7-and_tbl1_327006175. View Source
